molecular formula C15H12BrFO2 B2672531 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone CAS No. 371951-82-5

2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone

Cat. No.: B2672531
CAS No.: 371951-82-5
M. Wt: 323.161
InChI Key: QYJSFUBOTZZDPO-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone is an organic compound that features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone typically involves the bromination of 1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanol.

    Oxidation: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylacetic acid.

Scientific Research Applications

2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Bromo-1-(4-methoxyphenyl)-2-phenylethanone: Similar structure but with the methoxy group in a different position, potentially altering its chemical and biological properties.

    2-Bromo-1-(3-fluorophenyl)-2-phenylethanone: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness

2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone is unique due to the presence of both a bromine atom and a fluorine atom on the phenyl ring, along with a methoxy group.

Properties

IUPAC Name

2-bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO2/c1-19-13-8-7-11(9-12(13)17)15(18)14(16)10-5-3-2-4-6-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJSFUBOTZZDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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